molecular formula C18H16N4O2S B13375546 3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375546
M. Wt: 352.4 g/mol
InChI Key: QWDLZEOSLXPMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule featuring the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological potential . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Recent scientific investigations highlight derivatives of this scaffold as promising therapeutic candidates against urease-positive microorganisms . Compounds sharing this core have demonstrated significant urease inhibitory activities, which is a key virulence factor for pathogens like Helicobacter pylori and Proteus mirabilis . Furthermore, structural analogs, particularly those with specific halogen substitutions, have shown potent antifungal activities, suggesting this compound may be a valuable candidate in antimicrobial research . The molecular structure incorporates a 3-methoxyphenyl group and a 1-phenoxyethyl side chain, which may influence its lipophilicity and binding affinity to enzymatic targets. Researchers can utilize this compound as a key intermediate or a reference standard in the development of new enzyme inhibitors or antimicrobial agents. Its properties align with ongoing research efforts to design potent inhibitors that can address issues from infectious diseases to agricultural problems caused by ureolytic microorganisms .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12(24-14-8-4-3-5-9-14)17-21-22-16(19-20-18(22)25-17)13-7-6-10-15(11-13)23-2/h3-12H,1-2H3

InChI Key

QWDLZEOSLXPMDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Triazolothiadiazole Derivatives

The synthesis of triazolothiadiazole derivatives generally involves the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various reagents.

General Procedure:

  • React 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with hetero aromatic aldehydes, alkyl/aryl isothiocyanates, or 4-substituted phenacyl bromides to yield the desired fused 1,2,4-triazoles.
  • Add compounds to 3-phenyl-triazolo[3,4-b]thiadiazole-6-thiol in dimethylformamide (DMF) in the presence of potassium carbonate at room temperature.

Characterization:

  • Confirm the structures of newly synthesized compounds through elemental analysis and spectral studies. Techniques such as FTIR, \$$^{1}\$$H NMR, mass spectroscopy, and elemental analysis are employed to verify the final products.

Biological Activity Analysis

Triazolothiadiazole derivatives exhibit a range of biological activities. For instance, they have demonstrated antibacterial activity against Staphylococcus aureus and have shown cytotoxicity against human cancer cell lines. Additionally, some derivatives have exhibited anti-urease properties, suggesting their potential as therapeutic agents.

Spectral Data and Physical Properties

The structure elucidation of synthesized compounds relies on various spectroscopic techniques. Key spectral data includes:

  • IR Spectra: IR spectra provide characteristic absorption bands for functional groups present in the synthesized compounds. For example, absorptions corresponding to N-H, C=N, and C-S stretching vibrations can be identified.
  • \$$^{1}\$$H NMR Spectra: \$$^{1}\$$H NMR spectra give information about the chemical environment of hydrogen atoms in the molecule. Chemical shifts, multiplicity, and coupling constants help confirm the presence of specific substituents.
  • Mass Spectra: Mass spectra, typically obtained via ESI-MS, provide the molecular weight of the synthesized compounds and their fragmentation patterns.
  • Elemental Analysis: Elemental analysis confirms the percentage composition of elements (C, H, N) in the synthesized compounds, which should be within acceptable limits of the calculated values.

Example of Spectral Data:

  • 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1a): White crystals, yield 65%, m.p. 165–167 °C; IR (KBr): ν 3326 (s), 3256 (s), 2622 (w), 1627 (m), 1561 (m), 1461 (s), 1302 (s), 1077 (m), 1026 (s), 952 (s), 757 (s), 726 (s) cm−1; \$$^{1}\$$H NMR (300 MHz, CDCl3): δ 11.39 (s, 1H, S–H), 7.41–7.57 (m, 4H, Ar–H), 4.82 (s, 2H, NH2) ppm; ESI-MS m/z: 226.95 [M+]; anal. calcd. for \$$C8H7ClN_4S\$$: C, 42.39; H, 3.11; N, 24.72%. Found: C, 42.15; H, 3.08; N, 24.98%.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 6 significantly impact melting points, solubility, and stability. For example:

Compound Position 3 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Reference
Target Compound 3-Methoxyphenyl 1-Phenoxyethyl Not reported Not reported
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) [20a] 3,4-Dimethoxyphenyl N-methyl-pyrrolyl 184 57
3-(2-Chlorophenyl)-6-((4-methoxy-phenoxy)methyl) 2-Chlorophenyl (4-Methoxy-phenoxy)methyl Not reported Not reported
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) [1] Adamantan-1-yl 2-Chloro-6-fluorophenyl 229 65
  • Melting Points : Bulky substituents like adamantyl (229°C ) or trimethoxyphenyl (200°C in 20d ) increase melting points compared to smaller groups like methoxyphenyl.
Anti-inflammatory Activity
  • Target Compound : Hypothesized to inhibit p38 MAPK or COX-2 based on structural similarity to compounds in .
  • 3-(2-Fluorophenyl)-6-(4-methoxyphenyl) (3d) : Exhibited 68% reduction in paw edema (carrageenan model), superior to ibuprofen .
  • 3-(3-Bromophenyl)-6-(o-tolyloxymethyl) : Demonstrated COX-2 selectivity (IC₅₀ = 0.8 μM) .
Antimicrobial and Anticancer Activity
  • Microwave-synthesized 3a-j : Compounds 3b and 3g showed MIC values of 12.5 µg/mL against S. aureus and IC₅₀ = 4.2 µM against MCF-7 cells .
  • 3-(3-Chlorophenyl)-6-aryl derivatives (5a-j) : Inhibited E. coli and C. albicans at 25–50 µg/mL .
COX-1/2 Inhibition
  • 6-(2-Chloro-6-fluorophenyl)-3-phenyl (2) : COX-1/2 inhibition ratios varied with substituents; adamantyl improved selectivity .

Molecular Interactions and Selectivity

  • Adamantyl vs. Phenyl : Adamantyl derivatives form stronger van der Waals interactions, enhancing COX-2 binding .
  • Methoxy Groups : 3,4-Dimethoxy substituents (e.g., 20a) improve hydrogen bonding with enzyme active sites .
  • Phenoxyethyl Group: May introduce steric hindrance or π-π stacking in biological targets, affecting potency .

Biological Activity

The compound 3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Anticancer Activity

Recent studies highlight the potent anticancer properties of triazolo-thiadiazole derivatives. Specifically, compounds in this class have demonstrated significant in vitro and in vivo efficacy against various cancer cell lines.

The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth. For instance, studies indicate that these compounds can inhibit the phosphorylation of Akt Ser-473, a critical step in cancer cell survival and proliferation. Molecular modeling suggests that these compounds effectively bind to the ATP-binding site of Akt1 and Akt2 kinases, thereby disrupting their activity .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives like KA25 and KA39 exhibit time- and concentration-dependent inhibition against human colon cancer cells (HT-29) .
  • In Vivo Studies : In vivo experiments using SCID mice xenografted with HT-29 tumors demonstrated substantial tumor growth inhibition upon treatment with selected triazolo-thiadiazole derivatives .

Enzyme Inhibition

Beyond anticancer activity, these compounds also exhibit significant enzyme inhibition properties:

  • Carbonic Anhydrase Inhibition : Certain derivatives have been identified as effective inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
  • Cholinesterase Inhibition : The potential for these compounds to act as cholinesterase inhibitors suggests applications in treating neurodegenerative diseases .

Anti-inflammatory and Antimicrobial Activities

Triazolo-thiadiazoles also demonstrate anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. They exhibit lower ulcerogenic effects while maintaining anti-inflammatory efficacy . Furthermore, some derivatives show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, alongside weak antifungal activity against Candida albicans .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInhibition of tumor growth in HT-29 xenografts
Enzyme InhibitionInhibition of carbonic anhydrase and cholinesterase
Anti-inflammatoryComparable efficacy to NSAIDs with low toxicity
AntimicrobialModerate activity against bacteria

Q & A

Q. Characterization Methods :

  • 1H NMR/IR : Confirm functional groups (e.g., methoxy, phenoxy) and hydrogen environments .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
  • X-ray Crystallography : Resolve planarity of the triazolo-thiadiazole core and substituent orientations .

Advanced Question: How can researchers optimize reaction yields when introducing bulky substituents (e.g., 1-phenoxyethyl) at the 6-position?

Answer:
Key strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of intermediates during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates, reducing steric hindrance .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like premature cyclization .
  • Byproduct Analysis : Monitor for unreacted triazole-thiols using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Example Data :

Reaction ConditionYield (%)Purity (%)
POCl₃, 70°C, DMF4997
ZnCl₂, 60°C, THF6295

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and ethyl/phenoxy groups (δ 1.2–4.3 ppm) .
  • IR Spectroscopy : Detect C–O–C (1250 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 422 for [M+H]⁺) .

Advanced Question: How do structural variations at the 3- and 6-positions impact biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • 3-Methoxyphenyl : Enhances lipophilicity, improving membrane permeability for antifungal targets like 14α-demethylase .
  • 6-Phenoxyethyl : Increases steric bulk, reducing off-target binding to COX-1 while maintaining COX-2 selectivity .

Q. Key Data :

Substituent (Position)Target Enzyme (IC₅₀)Selectivity Ratio (COX-2/COX-1)
3-Methoxy, 6-Phenoxyethyl14α-Demethylase: 7.28 µM
3-TrifluoromethylCOX-2: 0.42 µM12.5

Q. Methodology :

  • Molecular Docking : Use PDB structures (e.g., 3LD6) to model interactions with enzyme active sites .
  • Enzyme Assays : Measure inhibition via UV-Vis (e.g., lanosterol depletion at 240 nm) .

Basic Question: What are the primary biological targets of this compound, and how are initial screenings conducted?

Answer:

  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC ≤ 16 µg/mL) .
  • Anti-inflammatory Potential : Assess COX-2 inhibition using ELISA (IC₅₀ ≤ 1 µM) .
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to confirm selectivity (CC₅₀ > 50 µM) .

Advanced Question: How can researchers resolve contradictions in biological activity data across similar triazolo-thiadiazoles?

Answer:

  • Meta-Analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups enhance antifungal potency) .
  • Crystallographic Validation : Resolve whether activity differences stem from structural deviations (e.g., non-planar cores in inactive analogs) .
  • Dose-Response Curves : Re-test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) .

Basic Question: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • LogP Calculation : Use ChemDraw or Molinspiration to estimate lipophilicity (LogP ~3.5) .
  • Solubility Prediction : ALOGPS 2.1 predicts aqueous solubility (<0.1 mg/mL), guiding formulation studies .
  • ADMET Profiling : SwissADME evaluates bioavailability (e.g., 75% intestinal absorption) .

Advanced Question: What strategies mitigate byproduct formation during POCl₃-mediated cyclization?

Answer:

  • Stoichiometric Control : Limit POCl₃ to 1.5 equivalents to avoid over-chlorination .
  • In Situ Monitoring : Use TLC (hexane/ethyl acetate 3:1) to detect premature intermediates .
  • Workup Optimization : Quench reactions with ice-cold NaHCO₃ to hydrolyze excess POCl₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.